molecular formula C13H9BrF2OZn B14869730 2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide

2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14869730
M. Wt: 364.5 g/mol
InChI Key: SOSFDYSZMFPKFI-UHFFFAOYSA-M
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Description

2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically supplied as a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the difluorophenoxy group makes it a valuable reagent for introducing fluorinated aromatic groups into molecules, which can significantly alter their chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of a brominated precursor with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the organozinc compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the final product. Large-scale production also incorporates advanced purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the phenylzinc moiety to a palladium or nickel catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner.

Common Reagents and Conditions:

    Negishi Coupling: Typically involves palladium or nickel catalysts, with ligands such as triphenylphosphine or N-heterocyclic carbenes. The reaction is usually carried out under an inert atmosphere at moderate temperatures.

    Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.

Major Products: The major products of these reactions are typically fluorinated aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In organic chemistry, 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE is used as a reagent for the introduction of fluorinated aromatic groups into complex molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can significantly enhance the biological activity and stability of the compounds.

Biology and Medicine: The compound’s ability to introduce fluorinated groups makes it useful in the development of new drugs. Fluorinated aromatic compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and the ability to introduce fluorinated groups make it valuable for creating materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE in chemical reactions involves the transfer of the phenylzinc moiety to a metal catalyst, such as palladium or nickel. This process, known as transmetalation, is a key step in cross-coupling reactions. The metal catalyst facilitates the formation of a new carbon-carbon bond between the phenylzinc compound and an electrophilic partner, resulting in the formation of a new fluorinated aromatic compound.

Comparison with Similar Compounds

  • 2,6-Difluorophenylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 2,5-Difluoro-4-methoxyphenylzinc bromide

Comparison: Compared to other similar compounds, 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE offers unique advantages due to the presence of the difluorophenoxy group. This group can significantly alter the electronic properties of the molecule, making it more reactive in certain types of chemical reactions. Additionally, the presence of two fluorine atoms can enhance the stability and bioactivity of the resulting compounds, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,3-difluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

SOSFDYSZMFPKFI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C=CC=C2F)F.[Zn+]Br

Origin of Product

United States

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